molecular formula C10H19NO3 B6263519 tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate CAS No. 220243-54-9

tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate

Cat. No.: B6263519
CAS No.: 220243-54-9
M. Wt: 201.3
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Description

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol. This compound is notable for its use in various research applications due to its unique structural features, which include an oxirane (epoxide) ring and a carbamate group. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide-containing compound. One common method includes the following steps:

    Starting Materials: Tert-butyl carbamate and 3-chloropropyl oxirane.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The tert-butyl carbamate is dissolved in an appropriate solvent like tetrahydrofuran (THF), and the base is added to deprotonate the carbamate. The 3-chloropropyl oxirane is then added slowly to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the carbamate group can yield amines.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alcohols can open the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Diols or hydroxy carbamates.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide hydrolases.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate exerts its effects is primarily through the reactivity of its functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of various adducts. The carbamate group can be hydrolyzed under physiological conditions, releasing the active amine. These reactions can target specific molecular pathways, such as enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the oxirane ring.

    Tert-butyl N-(3-chloropropyl)carbamate: Contains a chloropropyl group instead of an oxirane ring.

    Tert-butyl N-(3-hydroxypropyl)carbamate: Features a hydroxypropyl group instead of an oxirane ring.

Uniqueness

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate is unique due to the presence of both an oxirane ring and a carbamate group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

220243-54-9

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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